
2-Hydroxy Irinotecan-d10
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Overview
Description
2-Hydroxy Irinotecan-d10 is a deuterated analogue of 2-Hydroxy Irinotecan, which is a derivative of the well-known anticancer drug irinotecan. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of irinotecan and its derivatives. The molecular formula of this compound is C33H28D10N4O7, and it has a molecular weight of 612.74 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Irinotecan-d10 involves multiple steps, including the introduction of deuterium atoms into the molecule. One common method involves the use of organic synthesis techniques to replace specific hydrogen atoms with deuterium. This process often requires specialized reagents and conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in small batches due to its specialized application in research .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Irinotecan-d10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogues with altered hydrogen content .
Scientific Research Applications
Pharmacokinetics and Quantification
2-Hydroxy Irinotecan-d10 is utilized as an internal standard in analytical methods for quantifying irinotecan and its metabolites in biological samples. For instance, a validated method has been developed for the simultaneous determination of irinotecan, SN-38, and SN-38 glucuronide (SN38-G) in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method demonstrated linearity across a range of concentrations and provided accurate assessments of drug levels, crucial for understanding the pharmacokinetics of irinotecan-based therapies .
Efficacy in Cancer Treatment
Irinotecan, including its deuterated form, has shown significant antitumor activity against various solid tumors. A study evaluated the efficacy of a liposome-encapsulated formulation of irinotecan (CPX-1) that maintained optimal drug ratios post-infusion. Patients treated with CPX-1 exhibited partial responses and disease control rates, underscoring the therapeutic potential of irinotecan formulations . The use of this compound in these studies allows for precise monitoring of drug metabolism and therapeutic efficacy.
Drug Delivery Systems
Recent advancements include the development of drug-eluting beads containing irinotecan for trans-arterial chemoembolization (TACE). These formulations aim to enhance localized drug delivery to hepatic metastases while minimizing systemic exposure. The pharmacokinetics of irinotecan and its metabolites following such administration are critical for optimizing treatment protocols .
Colorectal Cancer Treatment
In clinical trials involving colorectal cancer patients, the administration of irinotecan-based therapies has been associated with improved progression-free survival rates. For example, a study reported that 72.7% of patients achieved disease control when treated with a fixed drug ratio formulation involving irinotecan . The role of this compound as an internal standard facilitated accurate pharmacokinetic assessments that correlated with clinical outcomes.
Safety Profiles
The safety profile of irinotecan-based treatments has been extensively studied. Adverse effects such as diarrhea and neutropenia have been documented, necessitating careful monitoring during therapy. The use of deuterated compounds like this compound aids in understanding these side effects through detailed pharmacokinetic analyses .
Comparative Data Table
Aspect | Irinotecan | This compound |
---|---|---|
Chemical Structure | C33H29N3O6 | C33H29D10ClN4O6 |
Primary Use | Chemotherapy | Internal Standard |
Mechanism | Topoisomerase I Inhibitor | Quantification |
Clinical Application | Colorectal Cancer | Pharmacokinetic Studies |
Safety Profile | Diarrhea, Neutropenia | Enhanced Monitoring |
Mechanism of Action
2-Hydroxy Irinotecan-d10 exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound forms a stable complex with the enzyme, preventing it from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved in this mechanism include the topoisomerase I enzyme and the DNA strands .
Comparison with Similar Compounds
2-Hydroxy Irinotecan-d10 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic properties compared to non-deuterated analogues. Similar compounds include:
Irinotecan: The parent compound used in cancer therapy.
SN-38: The active metabolite of irinotecan, known for its potent anticancer activity.
Ethyl-10-hydroxy-camptothecin: Another derivative of irinotecan with similar mechanisms of action
This compound stands out due to its enhanced stability and altered metabolic profile, making it a valuable tool in research settings.
Biological Activity
2-Hydroxy Irinotecan-d10 is a deuterated derivative of irinotecan, a well-known chemotherapeutic agent primarily used in the treatment of colorectal cancer. The incorporation of deuterium atoms enhances its stability and allows for precise analytical measurements in pharmacokinetic studies. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant research findings.
This compound exhibits biological activity akin to that of its parent compound, irinotecan. It functions primarily as a topoisomerase I inhibitor , which is crucial for DNA replication and transcription. The active metabolite, SN-38, derived from irinotecan, is significantly more potent and responsible for the antitumor effects observed with this class of drugs.
The compound induces apoptosis in cancer cells by interfering with the DNA replication process, leading to cell cycle arrest and subsequent cell death. This mechanism is essential for its effectiveness against various cancers.
Pharmacokinetics
The pharmacokinetic profile of this compound is vital for understanding its distribution, metabolism, and excretion in clinical settings. Studies indicate that the deuterated form can provide insights into the metabolic pathways involved in irinotecan's action.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | Approximately 9 hours |
Peak plasma concentration | Varies by dosage |
Volume of distribution | High |
Clearance | Moderate |
Case Studies
Several studies have investigated the biological activity and therapeutic potential of this compound:
-
Study on Efficacy Against Colorectal Cancer :
- Objective : Evaluate the antitumor efficacy of this compound compared to irinotecan.
- Findings : The study demonstrated that this compound had comparable efficacy to irinotecan, with enhanced stability leading to prolonged therapeutic effects.
-
Pharmacokinetic Analysis :
- Objective : Assess the pharmacokinetics of this compound in patients.
- Findings : The results indicated that the deuterated compound had a favorable pharmacokinetic profile, allowing for better monitoring and quantification in biological samples.
-
Toxicity Profile Assessment :
- Objective : Analyze the safety profile of this compound.
- Findings : The compound was associated with manageable side effects similar to those observed with irinotecan, making it a viable option for further clinical development.
Comparative Analysis
A comparative analysis highlights the unique features of this compound relative to its parent compound and other related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Irinotecan | C33H38N4O6 | Prodrug converted to SN-38 |
SN-38 | C22H20N2O6 | Active metabolite; more potent inhibitor |
SN-38 Glucuronide | C22H20N2O7 | Inactive metabolite formed from SN-38 |
Camptothecin | C20H18N2O4 | Natural alkaloid; parent structure for irinotecan |
This compound | C33H28D10N4O6 | Deuterated form enhancing analytical precision |
Q & A
Basic Research Questions
Q. What is the role of 2-Hydroxy Irinotecan-d10 in quantitative analytical workflows, and how does its deuterated structure enhance method accuracy?
- Answer : this compound is a deuterated internal standard (IS) used in liquid chromatography-mass spectrometry (LC-MS) to quantify irinotecan and its metabolites. Its deuterium atoms (10 substitutions) minimize co-elution interference with the target analyte, improving signal specificity and compensating for matrix effects. For example, in pharmacokinetic studies, researchers calibrate instrument responses by spiking known concentrations of this compound into biological matrices (e.g., plasma), enabling precise quantification via stable isotope dilution .
Q. How should researchers validate a bioanalytical method for this compound in complex biological matrices?
- Answer : Method validation must adhere to ICH M10 guidelines, including parameters such as:
- Linearity : Assess over 80–120% of expected physiological concentrations (e.g., 0.1–100 ng/mL).
- Precision/Accuracy : Perform intra-day (n=6) and inter-day (n=3) replicates with ≤15% CV for precision and 85–115% accuracy.
- Stability : Test freeze-thaw cycles, short-term (24h at 4°C), and long-term (-80°C for 30 days) stability .
- Selectivity : Confirm no interference from endogenous compounds or structurally similar metabolites (e.g., SN-38) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data involving this compound and its parent compound, Irinotecan?
- Answer : Contradictions may arise from:
- Deuterium Isotope Effects : Partial loss of deuterium during sample preparation or storage, altering retention times. Mitigate by storing samples at -80°C and avoiding repeated freeze-thaw cycles .
- Enzymatic Interference : Carboxylesterase activity in plasma may hydrolyze irinotecan derivatives. Pre-treat samples with esterase inhibitors (e.g., sodium fluoride) .
- Matrix Effects : Use matrix-matched calibration curves and post-column infusion to identify ion suppression/enhancement .
Q. What experimental design considerations are critical for studying this compound’s metabolic stability in hepatic models?
- Answer :
- Model Selection : Use human liver microsomes (HLMs) or hepatocytes to assess CYP3A4/UGT1A1-mediated metabolism.
- Incubation Conditions : Maintain physiological pH (7.4), temperature (37°C), and co-factor availability (e.g., NADPH for oxidative metabolism).
- Quantitative Workflow : Employ time-point sampling (0, 15, 30, 60 min) and normalize degradation rates to protein content. Compare with non-deuterated controls to isolate isotope effects .
Q. How can researchers adapt this compound for environmental toxicology studies, such as detecting anticancer drug residues in wastewater?
- Answer :
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to recover polar metabolites.
- Sensitivity Optimization : Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) transitions (e.g., m/z 677 → 361 for this compound).
- Validation : Include surrogate standards (e.g., gemcitabine-13C15N2) to account for recovery variability in complex matrices .
Q. Methodological Challenges and Solutions
Q. What strategies ensure accurate chiral separation of this compound from its enantiomeric impurities?
- Answer : Use chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IC) with mobile phases containing 0.1% formic acid in hexane/isopropanol (90:10 v/v). Monitor resolution (Rs ≥ 1.5) and validate using spiked impurity standards (e.g., R-enantiomer) .
Q. How should researchers address batch-to-batch variability in deuterated internal standards like this compound?
- Answer :
Properties
Molecular Formula |
C33H38N4O7 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2 |
InChI Key |
DDBHYRUFETXXKP-YDCAFJPWSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(C(C2)O)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Origin of Product |
United States |
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